molecular formula C9H11ClN2O2 B1307967 2-(2-Chloro-5-methylphenoxy)acetohydrazide CAS No. 588680-02-8

2-(2-Chloro-5-methylphenoxy)acetohydrazide

Cat. No.: B1307967
CAS No.: 588680-02-8
M. Wt: 214.65 g/mol
InChI Key: UURYIYZPXLOZGJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)acetohydrazide is a synthetic acetohydrazide derivative characterized by a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. Its molecular structure combines the hydrazide functional group (–NH–NH₂) with an acetoxy backbone, enabling diverse chemical reactivity and biological interactions. The compound is commercially available (CAS: 588680-02-8, MFCD00245635) and has been utilized as a precursor in the synthesis of Schiff bases and coordination complexes .

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6-2-3-7(10)8(4-6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYIYZPXLOZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232523
Record name 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588680-02-8
Record name 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588680-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(2-Chloro-5-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)acetohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Acetohydrazides

  • 2-(4-Bromophenoxy)acetohydrazide: This analogue replaces chlorine with bromine at the 4-position. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chloro-substituted compound.
  • 2-(4-Chloro-2-methylphenoxy)acetohydrazide (QF-3436): The positional isomer of the target compound, with chlorine at the 4-position and methyl at the 2-position, shows altered steric and electronic profiles. Such isomers often exhibit divergent biological activities due to differences in target binding .

Extended Chain Derivatives

Heterocyclic Acetohydrazides

Benzimidazole Derivatives

Compounds like (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC₅₀ = 6.10 ± 0.5 μM against α-glucosidase) demonstrate superior enzyme inhibition compared to non-heterocyclic analogues. The benzimidazole moiety enhances π-π stacking and hydrogen bonding with enzymatic active sites, a feature absent in the target compound .

Coumarin and Furan Derivatives

  • N′-(4-Methylbenzylidene)-2-(coumarin-4-yloxy)acetohydrazide: Coumarin’s planar aromatic system and fluorescence properties enable DNA intercalation and imaging applications, unlike the simpler phenoxy group in the target compound .

Anticonvulsant Activity

Benzimidazole-based acetohydrazides (e.g., 25g and 25j ) exhibit potent anticonvulsant effects (superior to phenytoin) due to synergistic interactions between the benzimidazole core and hydrazide group. The target compound’s lack of a heterocyclic system may limit similar efficacy .

Enzyme Inhibition

Ethyl-thio benzimidazolyl acetohydrazides show α-glucosidase inhibition (IC₅₀ = 6.10–7.34 μM), outperforming the standard drug acarbose (IC₅₀ = 378.2 μM). The target compound’s absence of a sulfur-containing substituent likely reduces enzyme-binding affinity .

Antimicrobial and Anti-Inflammatory Activity

  • N’-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide : Demonstrates broad-spectrum antimicrobial activity (MIC = 30.2–43.2 μg/cm³), attributed to the anthracene group’s membrane-disrupting properties .
  • (E)-N’-(4-Chlorobenzylidene)acetohydrazide (4f): Inhibits TNF-α production by 55.8% in macrophages, comparable to the drug SB-203580. The chloro-substituted benzylidene group enhances anti-inflammatory efficacy, a trait shared with the target compound’s chloro-methylphenoxy moiety .

Comparative Data Table

Compound Name Structural Features Biological Activity (IC₅₀/MIC) Key Reference
2-(2-Chloro-5-methylphenoxy)acetohydrazide Chloro, methyl phenoxy, acetohydrazide N/A (Precursor use)
2-(4-Bromophenoxy)acetohydrazide Bromo phenoxy, acetohydrazide Thermal stability in Ni(II) complex
(E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)benzimidazolyl)acetohydrazide Ethylthio, benzimidazole α-Glucosidase inhibition: 6.10 μM
5-(2-Chloro-5-methylphenoxymethyl)furan-2-carbohydrazide Chloro, methyl phenoxy, furan Antimicrobial (MIC = 30–43 μg/cm³)
(E)-N’-(4-Chlorobenzylidene)acetohydrazide Chloro benzylidene TNF-α inhibition: 55.8%

Biological Activity

2-(2-Chloro-5-methylphenoxy)acetohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • CAS Number : 588680-02-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can lead to alterations in cellular signaling and metabolic processes, which are crucial for its therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50). For instance, one study reported an IC50 value of approximately 15μM15\mu M against MCF-7 cells, indicating substantial cytotoxicity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting β-glucuronidase, an enzyme implicated in various pathological conditions, including cancer. The inhibition potential was quantified with an IC50 value of 19.6μM19.6\mu M, suggesting that it could be a valuable tool in therapeutic applications targeting this enzyme .

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Evaluation Demonstrated significant cytotoxic effects on MCF-7 and HeLa cell lines with IC50 values ranging from 15μM15\mu M to 20μM20\mu M .
Enzyme Inhibition Study Inhibited β-glucuronidase with an IC50 of 19.6μM19.6\mu M, indicating potential for therapeutic use in conditions where this enzyme plays a role .
Mechanism Exploration Suggested that the compound interacts with cellular receptors and enzymes to modulate signaling pathways, impacting cell proliferation and survival.

Applications in Drug Development

The versatility of this compound makes it a candidate for further development in pharmacology. Its properties allow it to function as a scaffold for synthesizing more complex molecules aimed at treating various diseases, particularly cancers and metabolic disorders.

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